2-chloro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-5-nitrobenzamide
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Description
2-chloro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-5-nitrobenzamide is a useful research compound. Its molecular formula is C27H23ClN6O5S and its molecular weight is 579.03. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds structurally related to 2-chloro-N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-5-nitrobenzamide have been synthesized through various chemical reactions, showcasing the diverse methodologies in organic synthesis and the importance of structural characterization using techniques such as IR, 1H-NMR, and mass spectrometry. These processes underline the compound's relevance in developing novel synthetic routes and chemical entities with potential applications in material science and pharmacology (Havaldar et al., 2004).
Antimicrobial Applications
Research on compounds with similar structures has demonstrated antimicrobial properties against a range of bacterial and fungal pathogens. This suggests potential applications of this compound in developing new antimicrobial agents, particularly in addressing resistance issues and providing new therapeutic options for infectious diseases (Desai et al., 2013).
Enzyme Inhibition for Therapeutic Targets
The compound's structural features suggest potential for interaction with biological targets such as enzymes. Studies on structurally related compounds have shown promising results in enzyme inhibition, which is critical in the development of therapeutic agents for diseases like diabetes and obesity. By inhibiting specific enzymes, these compounds can modulate biological pathways, offering insights into the design of drugs with improved efficacy and selectivity (Bekircan et al., 2015).
Antitumor and Cytotoxic Activities
Research into structurally related compounds has also revealed potential antitumor activities, highlighting the importance of such compounds in cancer research. By understanding the mechanisms through which these compounds exert cytotoxic effects, researchers can identify new targets for cancer therapy, offering hope for more effective treatments with fewer side effects (Palmer et al., 1995).
Properties
IUPAC Name |
2-chloro-N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN6O5S/c1-39-23-9-5-4-8-22(23)33-24(15-29-26(36)19-14-18(34(37)38)10-11-20(19)28)30-31-27(33)40-16-25(35)32-13-12-17-6-2-3-7-21(17)32/h2-11,14H,12-13,15-16H2,1H3,(H,29,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPMXANZAAJMEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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